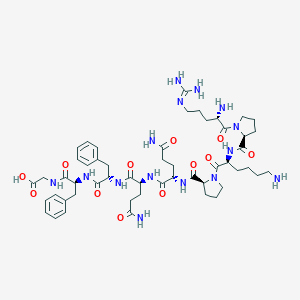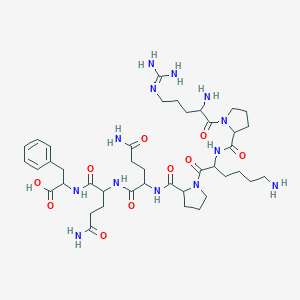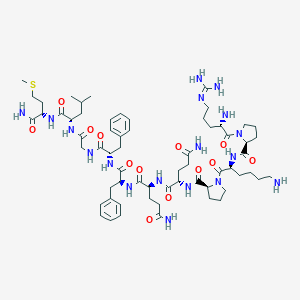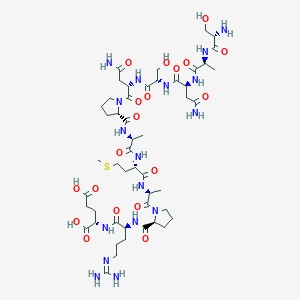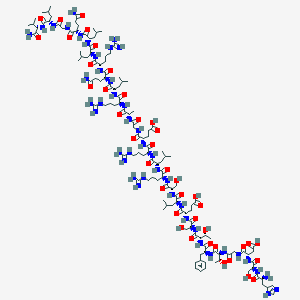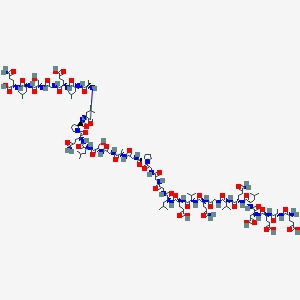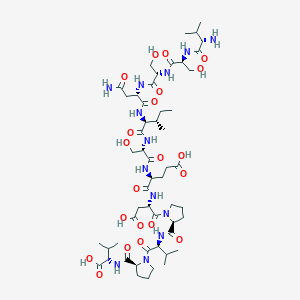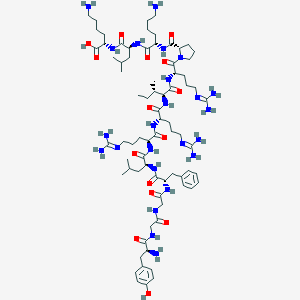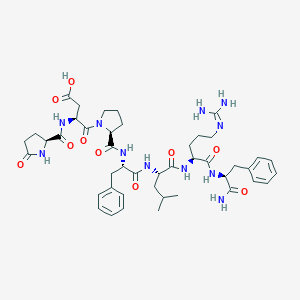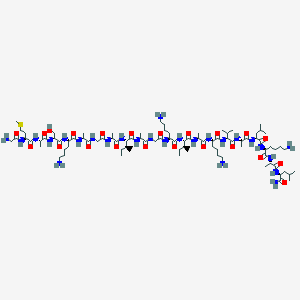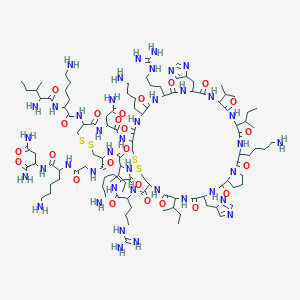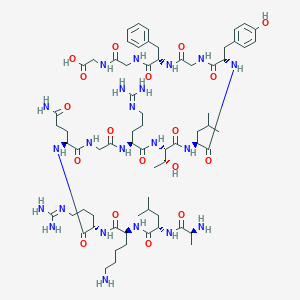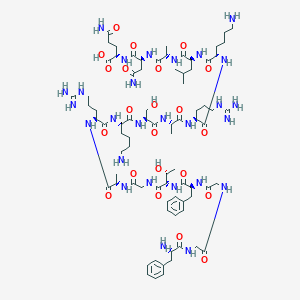![molecular formula C₄₃H₇₄N₁₄O₁₁ B549697 (2S,3R)-2-氨基-N-[(2S)-4-氨基-1-氧代-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-三(2-氨基乙基)-15-苄基-3-[(1R)-1-羟乙基]-12-(2-甲基丙基)-2,5,8,11,14,17,20-七氧代-1,4,7,10,13,16,19-七氮杂环二十三烷-21-基]氨基]丁烷-2-基]-3-羟基丁酰胺 CAS No. 86408-36-8](/img/structure/B549697.png)
(2S,3R)-2-氨基-N-[(2S)-4-氨基-1-氧代-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-三(2-氨基乙基)-15-苄基-3-[(1R)-1-羟乙基]-12-(2-甲基丙基)-2,5,8,11,14,17,20-七氧代-1,4,7,10,13,16,19-七氮杂环二十三烷-21-基]氨基]丁烷-2-基]-3-羟基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polymyxin B nonapeptide is a derivative of the antibiotic polymyxin B, which is known for its potent activity against Gram-negative bacteria. Unlike polymyxin B, polymyxin B nonapeptide lacks the terminal amino acyl residue, which significantly reduces its cytotoxicity while retaining its ability to increase the permeability of the bacterial outer membrane . This property makes polymyxin B nonapeptide a valuable tool in enhancing the efficacy of other antibiotics against Gram-negative bacteria .
科学研究应用
Polymyxin B nonapeptide has a wide range of scientific research applications, particularly in the fields of microbiology and antibiotic development. It is used to enhance the efficacy of other antibiotics against Gram-negative bacteria by increasing the permeability of the bacterial outer membrane . This property makes it a valuable tool in combating antibiotic-resistant bacterial strains . Additionally, polymyxin B nonapeptide is used in studies involving multidrug efflux inhibitors and in the evaluation of new antibiotic adjuvants .
准备方法
Synthetic Routes and Reaction Conditions: Polymyxin B nonapeptide is typically synthesized through the enzymatic cleavage of polymyxin B. The process involves the removal of the terminal amino acyl residue, resulting in the formation of the nonapeptide . The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, which involve sequential Fmoc deprotection followed by Fmoc-amino acid coupling .
Industrial Production Methods: Industrial production of polymyxin B nonapeptide involves large-scale fermentation of the bacterium Paenibacillus polymyxa, followed by extraction and purification of polymyxin B. The polymyxin B is then subjected to enzymatic cleavage to produce polymyxin B nonapeptide .
化学反应分析
Types of Reactions: Polymyxin B nonapeptide primarily undergoes reactions that involve interactions with the bacterial outer membrane. It does not exhibit significant antibacterial activity on its own but enhances the permeability of the outer membrane to other antibiotics .
Common Reagents and Conditions: The primary reagents used in the synthesis of polymyxin B nonapeptide include Fmoc-protected amino acids, coupling reagents such as HCTU, and deprotection reagents like piperidine . The enzymatic cleavage process requires specific enzymes that target the terminal amino acyl residue of polymyxin B .
Major Products Formed: The major product formed from the enzymatic cleavage of polymyxin B is polymyxin B nonapeptide, which retains the cyclic peptide structure but lacks the terminal amino acyl residue .
作用机制
Polymyxin B nonapeptide exerts its effects by binding to the lipopolysaccharides in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the membrane, increasing its permeability to hydrophobic antibiotics . The increased permeability allows other antibiotics to penetrate the bacterial cell more effectively, enhancing their antibacterial activity . Polymyxin B nonapeptide itself does not exhibit significant antibacterial activity but acts as a potentiator for other antibiotics .
相似化合物的比较
Polymyxin B nonapeptide is unique in its ability to enhance the permeability of the bacterial outer membrane without exhibiting significant cytotoxicity. Similar compounds include polymyxin B and colistin (polymyxin E), both of which are also derived from Paenibacillus polymyxa . polymyxin B and colistin are associated with higher levels of cytotoxicity compared to polymyxin B nonapeptide . Other similar compounds include novel polymyxin-like antibiotics such as NAB734, NAB737, and SPR206, which are being developed to improve the safety and efficacy of polymyxin antibiotics .
属性
IUPAC Name |
(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHYGIPVYYRJHU-QWDNBKTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74N14O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86408-36-8 |
Source


|
| Record name | Polymyxin B nonapeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)
